2-(2-Chlorophenyl)ethene-1-sulfonyl chloride
Overview
Description
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6Cl2O2S and a molecular weight of 237.10 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Like other sulfonyl chlorides, it is likely to react with nucleophilic sites in biological molecules .
Mode of Action
The compound is an electrophile and can undergo electrophilic aromatic substitution reactions . The sulfonyl chloride group is highly reactive and can form a covalent bond with nucleophilic sites on biological targets .
Biochemical Pathways
Given its reactivity, it could potentially interfere with a variety of biochemical processes by modifying proteins or other biomolecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted .
Result of Action
Due to its reactivity, it could potentially cause cellular damage by reacting with critical biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride .
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-chlorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride has several scientific research applications, including:
Comparison with Similar Compounds
2-(2-Chlorophenyl)ethene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound has a similar sulfonyl chloride group but differs in the presence of an ethane backbone instead of an ethene backbone.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: This compound has a similar chlorophenyl group but differs in the presence of two chlorine atoms on the ethene backbone.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)ethenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJUFTDORPTZBS-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335281-13-5 | |
Record name | (E)-2-(2-chlorophenyl)ethene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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